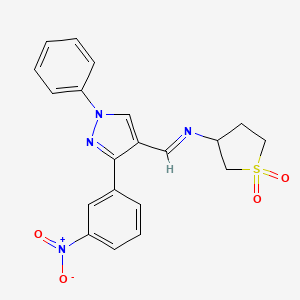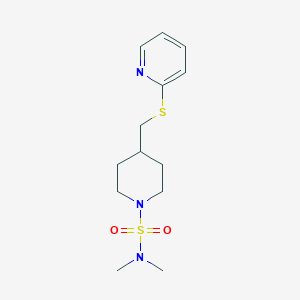
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol, also known as CPP or CPPene, is a synthetic compound that has gained attention in scientific research due to its potential applications in the field of neuroscience. CPP is a selective and potent inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a key player in synaptic plasticity, learning, and memory processes in the brain. In
作用机制
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol binds to the glycine site of the NMDA receptor, which is a co-agonist of the receptor. By binding to the glycine site, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol prevents the binding of glycine to the NMDA receptor, which results in the inhibition of the receptor. This inhibition can lead to a decrease in the release of neurotransmitters, which can affect neuronal activity and synaptic plasticity.
Biochemical and Physiological Effects:
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to have both biochemical and physiological effects on the brain. In biochemical terms, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to reduce the release of glutamate, which is a key neurotransmitter involved in synaptic plasticity and learning. In physiological terms, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been shown to improve memory consolidation and retrieval in animal models.
实验室实验的优点和局限性
One of the main advantages of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in lab experiments is its selectivity for the NMDA receptor. This selectivity allows researchers to study the specific effects of NMDA receptor inhibition on neuronal activity and synaptic plasticity. However, one of the limitations of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol is its potential toxicity at high doses. This toxicity can limit the use of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in animal models and may require the use of alternative NMDA receptor inhibitors.
未来方向
There are several future directions for research involving 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol. One area of interest is the study of the long-term effects of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol on neuronal activity and synaptic plasticity. Another area of interest is the development of more selective and potent NMDA receptor inhibitors that can be used in both animal models and clinical trials. Additionally, the potential therapeutic applications of 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol in the treatment of neurological disorders such as Alzheimer's disease and schizophrenia are also areas of interest for future research.
合成方法
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol can be synthesized through a multi-step process involving the reaction of cyclohexanone with piperidine, followed by the reaction of the resulting product with propargyl bromide. The final step involves the reduction of the alkyne group to an alkene using sodium borohydride. The resulting product is 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol, which can be purified through recrystallization or chromatography techniques.
科学研究应用
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol has been extensively studied in the field of neuroscience due to its ability to selectively inhibit the NMDA receptor. The NMDA receptor is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity, learning, and memory processes in the brain. By inhibiting the NMDA receptor, 1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol can modulate the release of neurotransmitters, which can lead to changes in neuronal activity and synaptic strength.
属性
IUPAC Name |
1-(3-piperidin-1-ylprop-1-ynyl)cyclohexan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO/c16-14(8-3-1-4-9-14)10-7-13-15-11-5-2-6-12-15/h16H,1-6,8-9,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLSCGJOGCMUIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(C#CCN2CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Piperidylprop-1-ynyl)cyclohexan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1,3-diphenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2821415.png)

![[6-(Methoxymethoxy)-1,3-benzodioxol-5-yl]methanol](/img/structure/B2821418.png)

![N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-1-[4-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2821422.png)
![N-(2-(1H-indol-3-yl)ethyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2821423.png)
![2-[(4-methylphenoxy)methyl]-N-(4-methylphenyl)furan-3-carboxamide](/img/structure/B2821424.png)
![4-[Cyclopropyl(pyrimidin-4-yl)amino]-N-phenylpiperidine-1-carboxamide](/img/structure/B2821426.png)

![2-{[1-(Isoquinoline-1-carbonyl)azetidin-3-yl]methyl}-6-(pyridin-3-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2821429.png)
![(5E)-2-[2,2-dimethoxyethyl(methyl)amino]-5-[(4-methylsulfanylphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B2821430.png)
![4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2821431.png)

![2-methyl-3-phenyl-N-(1-phenylethyl)-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2821438.png)